The synthesis of 5'-Hydroxy Thalidomide primarily occurs through the biotransformation of Thalidomide via cytochrome P-450 enzymes, particularly CYP2C19. This enzymatic process leads to the hydroxylation of Thalidomide. Non-enzymatic hydrolysis can also occur under physiological conditions. The hydroxylation reaction typically requires the presence of Thalidomide and appropriate enzymatic conditions to yield 5'-Hydroxy Thalidomide as the major product .
Recent advancements in flow chemistry have improved the efficiency and safety of synthesizing related compounds. For example, using triphosgene as a safer alternative to phosgene in amide bond formation has been noted in literature, allowing for more controlled reactions with reduced risks .
The molecular structure of 5'-Hydroxy Thalidomide reveals a complex arrangement characterized by its piperidine ring and isoindole moiety. The compound's structural formula can be represented as follows:
The melting point of 5'-Hydroxy Thalidomide exceeds 254°C, indicating its stability at elevated temperatures . It is slightly soluble in dimethyl sulfoxide .
5'-Hydroxy Thalidomide undergoes various chemical reactions, including:
These reactions are significant for understanding the compound's metabolic pathways and potential therapeutic effects.
The mechanism of action for 5'-Hydroxy Thalidomide involves its role in modulating immune responses. It is known to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory diseases and certain cancers . The compound exhibits immunomodulatory effects similar to those of its parent compound, Thalidomide, suggesting that its pharmacological activity is closely tied to its metabolic transformation.
These properties indicate that 5'-Hydroxy Thalidomide is stable under proper storage conditions but may decompose at high temperatures.
Research on 5'-Hydroxy Thalidomide has primarily focused on its therapeutic applications in inflammatory diseases and cancers due to its ability to inhibit TNF-α production. It has been studied for potential use in treating conditions such as multiple myeloma and leprosy-related complications . Additionally, the compound's immunomodulatory properties make it a candidate for further exploration in various therapeutic contexts.
Thalidomide (α-(N-phthalimido)glutarimide) was initially marketed in the late 1950s as a sedative and antiemetic for pregnant women but was withdrawn globally by the early 1960s due to severe teratogenicity, causing limb malformations and other birth defects in thousands of infants [1]. This tragedy became a pivotal moment in toxicology, prompting rigorous reforms in drug safety testing, including the establishment of systematic toxicity protocols by regulatory agencies [1]. Despite its teratogenic legacy, thalidomide experienced a resurgence in the 1990s when its efficacy in treating erythema nodosum leprosum and multiple myeloma was discovered, leading to FDA approvals in 1998 and 2006, respectively [1] [2]. This re-emergence intensified research into its metabolic fate, revealing that cytochrome P450 (P450)-mediated oxidation generates primary metabolites, including 5-hydroxythalidomide (aromatic ring-hydroxylated) and 5'-hydroxythalidomide (aliphatic chain-hydroxylated) [2] [4]. Early studies identified these metabolites in human plasma and urine, though their biological significance remained unclear due to analytical limitations and thalidomide’s notorious chiral instability (in vivo racemization) [6] [7]. The characterization of these metabolites marked a critical advancement in understanding thalidomide’s dual pharmacological and toxicological profiles [3].
5'-Hydroxythalidomide (chemical structure: N-(2,6-dioxopiperidin-3-yl)-5-hydroxyphthalimide) is a major primary metabolite formed via hydroxylation of the glutarimide ring of thalidomide. Its identification as a primary oxidative metabolite stems from key biochemical properties:
Metabolite | Site of Hydroxylation | Major CYP Enzymes | Stability | Primary Bioactivity |
---|---|---|---|---|
5'-Hydroxythalidomide | Glutarimide ring (aliphatic) | CYP2C19, CYP3A4 | High; conjugates excreted | Moderate antiangiogenesis (species-dependent) |
5-Hydroxythalidomide | Phthalimide ring (aromatic) | CYP2C19, CYP3A4 | Low; forms reactive intermediates (quinones) | Protein binding; glutathione adduct formation |
Dihydroxythalidomide | Both rings | CYP3A4, CYP2J2 | Very low | Potential teratogenicity |
Metabolic Pathways and Enzymatic Kinetics
The formation of 5'-hydroxythalidomide follows Michaelis-Menten kinetics in human liver microsomes, with Kₘ values ranging from 50–200 µM for CYP2C19 [2] [4]. CYP3A4 contributes to this pathway but with lower affinity (Kₘ >300 µM) [4]. Notably, 5'-hydroxythalidomide is not a substrate for further P450 oxidation, differentiating it from 5-hydroxythalidomide, which undergoes secondary metabolism by CYP3A4/5 to dihydroxy derivatives and electrophilic quinones [2] [4]. This stability likely limits its direct role in covalent protein binding or oxidative stress, mechanisms implicated in thalidomide’s teratogenicity [2].
Species Variability in Metabolism
Pharmacokinetic studies in rabbits (a teratogen-sensitive species) reveal that oral thalidomide administration (2.0 mg/kg) yields comparable plasma concentrations of 5'-hydroxythalidomide and 5-hydroxythalidomide. Physiologically based pharmacokinetic (PBPK) modeling in rabbits estimates a metabolic ratio of 0.01 for hepatic intrinsic clearance to both metabolites [5]. In contrast, rats (teratogen-resistant) produce 5'-hydroxythalidomide as the dominant metabolite, which is rapidly conjugated and excreted [5]. This metabolic dichotomy highlights 5'-hydroxythalidomide as a detoxification pathway in resistant species but a parallel pathway in sensitive ones.
Functional Significance in Therapeutics
Though not the primary therapeutic agent, 5'-hydroxythalidomide may contribute to thalidomide’s clinical effects indirectly:
Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Contributing CYP Isoforms |
---|---|---|---|
Human Liver Microsomes | 150 ± 40 | 12 ± 3 | CYP2C19 (70%), CYP3A4 (20%) |
Recombinant CYP2C19 | 80 ± 15 | 18 ± 4 | CYP2C19 (primary) |
Recombinant CYP3A4 | 320 ± 60 | 8 ± 2 | CYP3A4 (minor) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7